4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester
Description
Chemical Structure and Properties
4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester (CAS: 25932-97-2) is a naphthalene derivative with the molecular formula C₁₇H₁₈O₆ and a calculated molecular weight of 318.32 g/mol. It features an acetyloxy group (-OAc) at position 4, methoxy (-OMe) groups at positions 6 and 8, and an ethyl ester moiety at position 2 of the naphthalene ring .
Applications
This compound is primarily utilized as a fine chemical intermediate in synthetic chemistry, serving as a precursor for pharmaceuticals, agrochemicals, or specialty materials . Its acetyl and methoxy substituents enhance its lipophilicity, making it suitable for reactions requiring hydrophobic intermediates.
Properties
Molecular Formula |
C17H18O6 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-6,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H18O6/c1-5-22-17(19)11-6-13-14(16(7-11)23-10(2)18)8-12(20-3)9-15(13)21-4/h6-9H,5H2,1-4H3 |
InChI Key |
YHQUAFBOTWPYTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2OC)OC)C(=C1)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,8-dimethoxy-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The acetyloxy and methoxy groups are introduced through subsequent acetylation and methylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,8-dimethoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,8-dimethoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,8-dimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to five analogues with modifications in substituent positions, functional groups, or ester moieties (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
The compound 4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester (CAS: 25932-97-2) is a derivative of naphthalene characterized by its unique chemical structure, which includes multiple methoxy groups and an acetyloxy moiety. This compound has garnered interest in the field of medicinal chemistry for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Molecular Structure
- Molecular Formula : C17H18O6
- Molecular Weight : 318.3 g/mol
Anti-inflammatory Effects
Research indicates that derivatives of naphthalene, such as 4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester, exhibit anti-inflammatory properties. A study demonstrated that compounds with similar structures inhibited the production of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for their anti-inflammatory activity .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. For instance, the DPPH radical scavenging assay showed significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage .
Anticancer Properties
In vitro studies have shown that 4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells .
Table of Biological Activities
| Activity | Assay Method | Results |
|---|---|---|
| Anti-inflammatory | Cytokine production assay | Significant inhibition |
| Antioxidant | DPPH radical scavenging | High scavenging activity |
| Anticancer | Apoptosis induction in cancer cells | Induced apoptosis via caspases |
Study 1: Anti-inflammatory Mechanism
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of naphthalene derivatives. The researchers found that compounds similar to 4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester significantly reduced TNF-alpha and IL-6 levels in macrophages exposed to lipopolysaccharides (LPS) .
Study 2: Antioxidant Evaluation
In another investigation, the antioxidant properties were assessed using cell lines exposed to oxidative stress. The results indicated that treatment with the compound led to a marked reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .
Study 3: Cancer Cell Apoptosis
A recent study focused on the effects of this compound on human breast cancer cells (MCF-7). The findings revealed that it effectively induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent against breast cancer .
Q & A
Basic: How can the synthesis of 4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester be optimized for yield and purity?
Answer:
Optimization involves selecting reaction conditions (solvent, temperature, catalyst) and purification methods. For example:
- Reflux conditions : Evidence from analogous naphthalene ester syntheses suggests refluxing in dry acetone with anhydrous K₂CO₃ for 8 hours ensures complete reaction .
- Reaction monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) resolves intermediates and confirms reaction completion .
- Purification : Post-reaction extraction with ether and washing with 10% NaOH removes unreacted phenols and salts . Recrystallization from ethanol further enhances purity .
- Design of Experiments (DoE) : Statistical methods like DoE can minimize trials while optimizing parameters (e.g., molar ratios, temperature) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- Mass spectrometry (MS) : Confirms molecular weight via fragmentation patterns. Elemental analysis within 0.5% of theoretical values validates purity .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., acetyloxy, methoxy, ester) and substitution patterns on the naphthalene core.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects side products.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage and reaction planning (e.g., boiling point ~506.7°C for related naphthalene derivatives) .
Advanced: How can researchers resolve contradictions in spectral data or reactivity profiles observed in derivatives?
Answer:
Contradictions may arise from:
- Regioselectivity issues : Methoxy and acetyloxy groups influence electron density, altering reactivity. Computational chemistry (e.g., DFT) can predict substituent effects on reaction sites .
- Stereochemical ambiguities : X-ray crystallography or NOESY NMR clarifies spatial arrangements.
- Batch variability : Trace impurities (e.g., residual solvents) can skew data. Use preparative HPLC or column chromatography for rigorous purification .
- Cross-referencing literature : Compare findings with structurally similar compounds (e.g., 7-chloro-4-hydroxy-5,8-dimethoxy-2-naphthoic acid) to identify trends .
Advanced: What methodological approaches are suitable for studying the compound’s role in multi-step syntheses (e.g., natural product derivatives)?
Answer:
- Protecting group strategies : Acetyloxy groups are often used as transient protecting groups. Hydrolysis under mild acidic/basic conditions can reveal hydroxyl intermediates for further functionalization .
- Catalytic screening : Test transition-metal catalysts (e.g., Pd, Cu) for coupling reactions (e.g., Suzuki-Miyaura) to append aryl/alkyl groups .
- Kinetic studies : Monitor reaction rates under varying conditions (pH, solvent polarity) to identify rate-determining steps .
- Scale-up challenges : Adapt lab-scale reflux (e.g., 40 mL acetone ) to continuous-flow reactors for industrial compatibility .
Methodological: How can researchers address low yields during esterification or acetylation steps?
Answer:
Low yields often stem from:
- Moisture sensitivity : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of acetyl chloride or ethyl chloroacetate .
- Side reactions : Add molecular sieves to absorb water or employ scavenger resins to trap byproducts.
- Stoichiometric imbalances : Optimize molar ratios (e.g., excess ethyl chloroacetate ensures complete acetylation ).
- Alternative reagents : Replace K₂CO₃ with stronger bases (e.g., NaH) for sterically hindered substrates .
Analytical: What strategies quantify the compound’s stability under varying storage or reaction conditions?
Answer:
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months, analyzing degradation via HPLC .
- pH-dependent hydrolysis : Test stability in acidic (pH 2–4) and basic (pH 8–10) buffers to identify labile functional groups (e.g., ester cleavage) .
- Light sensitivity : UV/Vis spectroscopy monitors photodegradation under controlled UV exposure.
- Statistical modeling : Use response surface methodology (RSM) to correlate degradation rates with environmental factors .
Advanced: How can computational tools enhance understanding of the compound’s physicochemical properties?
Answer:
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock.
- Solubility prediction : COSMO-RS simulations estimate solubility in organic/aqueous mixtures, guiding solvent selection .
- LogP calculations : Tools like ChemAxon compute partition coefficients to assess lipophilicity, critical for bioavailability studies .
- Reactivity descriptors : Fukui indices and HOMO-LUMO gaps (via Gaussian) identify electrophilic/nucleophilic sites for derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
